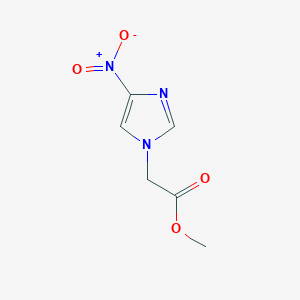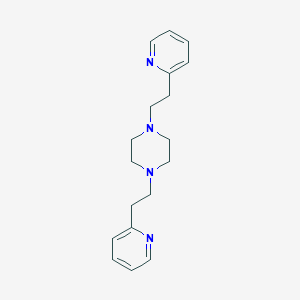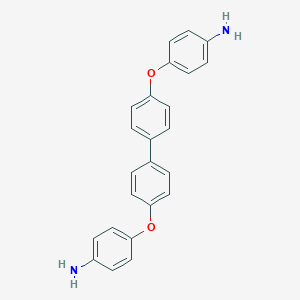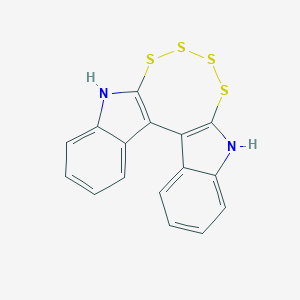
3,3'-Diindolyl-2,2'-tetrasulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3’-Diindolyl-2,2’-tetrasulfide’ (DIM-TS) is a sulfur-containing compound that is derived from the natural plant compound, indole-3-carbinol (I3C). DIM-TS has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects.
Wirkmechanismus
The anti-cancer effects of 3,3'-Diindolyl-2,2'-tetrasulfide are attributed to its ability to modulate various signaling pathways involved in cancer development and progression. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 3,3'-Diindolyl-2,2'-tetrasulfide also activates the aryl hydrocarbon receptor (AhR) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
3,3'-Diindolyl-2,2'-tetrasulfide has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. 3,3'-Diindolyl-2,2'-tetrasulfide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. 3,3'-Diindolyl-2,2'-tetrasulfide also exhibits potent anti-oxidative effects by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,3'-Diindolyl-2,2'-tetrasulfide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using 3,3'-Diindolyl-2,2'-tetrasulfide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Several future directions for the research on 3,3'-Diindolyl-2,2'-tetrasulfide include the development of novel formulations to improve its solubility and bioavailability, the evaluation of its therapeutic potential in other diseases, such as neurodegenerative disorders and metabolic diseases, and the identification of its molecular targets and mechanisms of action.
Conclusion:
In conclusion, 3,3'-Diindolyl-2,2'-tetrasulfide is a sulfur-containing compound derived from I3C that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and oxidative stress-related disorders. The synthesis method of 3,3'-Diindolyl-2,2'-tetrasulfide involves the treatment of I3C with sulfur and a reducing agent under specific conditions. 3,3'-Diindolyl-2,2'-tetrasulfide exhibits anti-cancer effects by modulating various signaling pathways involved in cancer development and progression. 3,3'-Diindolyl-2,2'-tetrasulfide also has several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. While there are limitations to using 3,3'-Diindolyl-2,2'-tetrasulfide in lab experiments, its potential therapeutic applications and future directions for research make it a promising area of study.
Synthesemethoden
3,3'-Diindolyl-2,2'-tetrasulfide is synthesized from I3C through a series of chemical reactions. The process involves the treatment of I3C with sulfur and a reducing agent, such as sodium borohydride or sodium sulfide, under specific conditions. The resulting product is then purified using column chromatography to obtain pure 3,3'-Diindolyl-2,2'-tetrasulfide.
Wissenschaftliche Forschungsanwendungen
3,3'-Diindolyl-2,2'-tetrasulfide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have reported the anti-cancer effects of 3,3'-Diindolyl-2,2'-tetrasulfide in various cancer cell lines, including breast, prostate, and lung cancer cells. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to induce cell cycle arrest, apoptosis, and inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
13839-92-4 |
|---|---|
Produktname |
3,3'-Diindolyl-2,2'-tetrasulfide |
Molekularformel |
C16H10N2S4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
11,12,13,14-tetrathia-9,16-diazapentacyclo[13.7.0.02,10.03,8.017,22]docosa-1(15),2(10),3,5,7,17,19,21-octaene |
InChI |
InChI=1S/C16H10N2S4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)18-16(14)20-22-21-19-15(13)17-11/h1-8,17-18H |
InChI-Schlüssel |
XUUYUSCFRNBOCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
Andere CAS-Nummern |
13839-92-4 |
Synonyme |
3,3'-diindolyl-2,2'-tetrasulfide DI-TS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




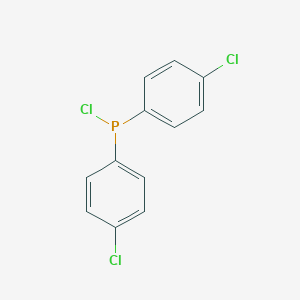
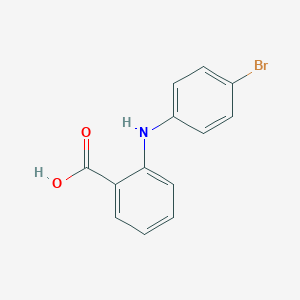
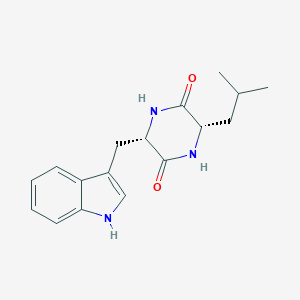
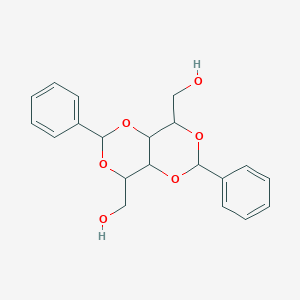
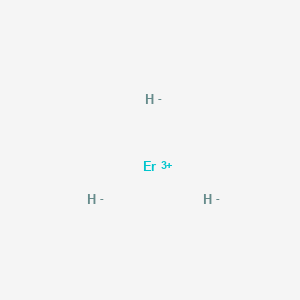
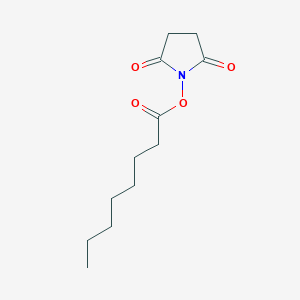
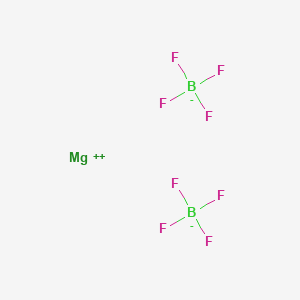
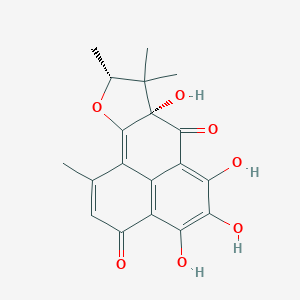
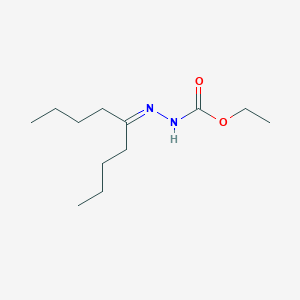
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
